1,3-Dioxan-2-one

Vue d'ensemble

Description

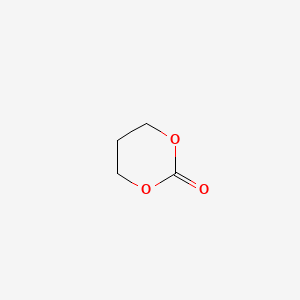

1,3-Dioxan-2-one is a six-membered cyclic carbonate with the molecular formula C4H6O3 It is a colorless, crystalline solid that is soluble in organic solvents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Dioxan-2-one can be synthesized through several methods:

Reaction of 1,3-diols with phosgene derivatives: This method involves the reaction of 1,3-diols with phosgene or its derivatives under controlled conditions.

Carbon monoxide method: Another common method involves the reaction of 1,3-diols with carbon monoxide. Both phosgene and carbon monoxide are toxic, which limits their use in industrial applications.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Polymerization Reactions

This compound serves as a monomer in the production of biodegradable polycarbonates and polyurethanes. These materials are increasingly used in medical applications due to their biocompatibility and mechanical strength.

Interactions with Biological Molecules

Research indicates that 1,3-dioxan-2-one can form stable complexes with amines and alcohols, influencing polymerization processes and material properties. Energy profile calculations have been employed to elucidate these interactions.

Stability and Degradation

Polymers derived from this compound exhibit good mechanical properties and biodegradability, which is advantageous for applications such as drug delivery systems and tissue engineering scaffolds .

-

Research Findings on Reaction Mechanisms

Recent studies have focused on the mechanistic aspects of reactions involving this compound:

-

Mechanistic Insights : The reaction pathways involving the activation of olefinic π-bonds have been explored to understand nucleophilic attack mechanisms better .

-

Yield Optimization : Research has shown that varying reaction conditions can significantly impact yields and product stability .

Key Findings

| Study Focus | Findings |

|---|---|

| Mechanistic Studies | Direct activation of olefinic π-bonds leads to efficient synthesis pathways |

| Yield Optimization | Optimal conditions identified for maximizing product yield while minimizing degradation |

The compound this compound is an essential building block in organic synthesis, particularly in the development of biodegradable materials for biomedical applications. Its synthesis via various methods demonstrates significant advancements toward sustainability, especially through the utilization of carbon dioxide as a feedstock. Ongoing research continues to unveil new reaction mechanisms and optimize yields, further enhancing its applicability in diverse fields.

This comprehensive analysis underscores the importance of understanding both the chemical reactions involving this compound and its potential as a versatile monomer for future applications in polymer science and medicine.

Applications De Recherche Scientifique

Synthesis of 1,3-Dioxan-2-one

The synthesis of this compound typically involves the reaction of 1,3-diols with phosgene or carbon dioxide under specific conditions. Recent advancements have emphasized using carbon dioxide as a sustainable carbon source for this synthesis. Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene have been employed to enhance yields under mild conditions. Additionally, aluminum(III) complexes have shown improved efficiency in reactions with diols.

Polymerization and Material Properties

This compound can undergo polymerization to form high molecular weight poly(trimethylene carbonate). This polymerization can be initiated using cationic and anionic initiators. The resulting polymers exhibit low toxicity and biodegradability, making them suitable for various biomedical applications such as:

- Sutures

- Drug delivery systems

- Tissue engineering scaffolds

These materials not only demonstrate good biocompatibility but also possess mechanical properties that are advantageous for medical uses .

Biomedical Applications

A notable case study involves the use of poly(trimethylene carbonate) in developing drug delivery systems. Research has shown that polymers derived from this compound demonstrate controlled release properties for therapeutic agents, enhancing their effectiveness while minimizing side effects . Furthermore, studies indicate that these polymers can be tailored to degrade at specific rates depending on the application requirements .

Environmental Impact and Biodegradability

The environmental implications of using biodegradable polymers derived from this compound are significant. These materials are designed to minimize long-term ecological impact by breaking down into non-toxic byproducts over time. Research has documented the degradation pathways of these polymers in various environments, showcasing their potential to address solid waste challenges effectively .

Comparative Analysis of Polymer Properties

The following table summarizes the properties and applications of polymers synthesized from this compound compared to other biodegradable polymers:

| Polymer Type | Biodegradability | Mechanical Strength | Medical Applications |

|---|---|---|---|

| Poly(trimethylene carbonate) | High | Moderate to High | Sutures, drug delivery systems |

| Poly(lactic acid) | Moderate | High | Tissue scaffolds |

| Polycaprolactone | Moderate | Moderate | Controlled drug release |

Mécanisme D'action

The mechanism of action of 1,3-Dioxan-2-one involves its ability to undergo ring-opening polymerization, which is catalyzed by various initiators and catalysts. This process leads to the formation of polycarbonates and polyurethanes. The molecular targets and pathways involved include the activation of the carbonyl group and the subsequent nucleophilic attack by initiators or catalysts .

Comparaison Avec Des Composés Similaires

1,3-Dioxan-2-one can be compared with other cyclic carbonates such as:

1,3-Dioxolan-2-one: Another six-membered cyclic carbonate with similar properties but different reactivity due to the presence of an additional oxygen atom in the ring.

1,4-Dioxane: A six-membered ring with two oxygen atoms, but it is more commonly used as a solvent and has different chemical properties.

1,3-Dioxolane: A five-membered cyclic ether with different reactivity and applications.

Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and biomedical engineering.

Activité Biologique

1,3-Dioxan-2-one, also known as trimethylene carbonate, is a cyclic carbonate ester with significant potential in biomedical applications due to its unique properties. This article explores its biological activity, including its synthesis, applications, and relevant research findings.

This compound has the molecular formula and appears as a colorless solid. It has a melting point between 45.0 and 49.0 °C and a boiling point of 135 °C at reduced pressure. The compound is soluble in methanol and is typically stored under inert gas conditions to prevent degradation.

Synthesis Methods

The most common synthesis route for this compound involves the reaction of 1,3-diols with phosgene or carbon dioxide. Recent advancements have highlighted the use of carbon dioxide as a sustainable carbon source in the synthesis process. Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene have been employed to enhance yields under mild conditions .

Biological Activity

This compound exhibits low toxicity and biodegradability, making it suitable for various medical applications, including:

- Biodegradable Polymers : It is used in the production of polycarbonates and polyurethanes that are biocompatible and mechanically strong. These materials are utilized in sutures, drug delivery systems, and tissue engineering scaffolds .

- Interaction with Biological Molecules : Studies show that this compound can form stable complexes with amines and alcohols, influencing polymerization processes and material properties.

Case Studies

- Antibacterial Activity : A study synthesized bicyclic fluoronaphthyridine NBTIs linked to this compound that displayed potent antibacterial activity against Staphylococcus aureus. The most effective compounds showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against resistant strains .

- Biodegradability Testing : Research involving lipases derived from Candida species demonstrated the biodegradability of polymers synthesized from this compound. This property is crucial for reducing long-term environmental impact .

Research Findings

Table 1: Summary of Biological Activities and Properties of this compound

| Property/Activity | Description |

|---|---|

| Toxicity | Low toxicity; safe for medical applications |

| Biodegradability | Decomposes into non-toxic products |

| Antibacterial Activity | Effective against Staphylococcus aureus |

| Polymer Applications | Used in sutures, drug delivery systems |

| Interaction with Amines | Forms stable complexes affecting polymerization |

Future Directions

Research continues to explore the potential of this compound in various fields:

- Sustainable Synthesis : Ongoing studies aim to optimize the synthesis process using renewable resources like carbon dioxide.

- Advanced Biomedical Applications : Investigations into its use in drug delivery systems and tissue engineering are expanding due to its favorable mechanical properties and biocompatibility.

Propriétés

IUPAC Name |

1,3-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHICDDUDORKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31852-84-3 | |

| Record name | Trimethylene carbonate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31852-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20953766 | |

| Record name | Trimethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2453-03-4 | |

| Record name | Trimethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylene carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLENE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4316AQ174Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 1,3-Dioxan-2-one has the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol.

A: Yes, this compound and its polymers have been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR [, , , , , , , , , ], FTIR [, , , , , ], and MALDI-TOF mass spectrometry [].

ANone: A variety of catalysts have been successfully employed in the ring-opening polymerization of this compound. These include:

- Lewis acids: Examples include boron trifluoride etherate (BF3O(C2H5)2) [, ] and aluminum triflate (Al(OTf)3) [].

- Metallo-organic complexes: For instance, β-diiminate zinc complexes like [(BDI)Zn(N(SiMe3)2)] (BDIiPr = 2-((2,6-diisopropylphenyl)amido)-4-((2,6-diisopropylphenyl)imino)-2-pentene) [].

- Organic bases: Examples are 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 4-N,N-dimethylaminopyridine (DMAP) [].

- Enzymes: Notably, lipases, particularly those derived from Candida antarctica and Pseudomonas fluorescens, have demonstrated effectiveness [, , ].

ANone: Lipases offer several benefits as catalysts for this compound polymerization:

ANone: Yes, this compound can be copolymerized with other cyclic monomers to create copolymers with tailored properties. Some examples include:

- L-lactide: This copolymerization yields biodegradable poly(ester-carbonate)s with tunable degradation rates, influenced by the copolymer composition [, , , , ].

- Oxepan-2-one (ε-caprolactone): This copolymerization results in statistical copolymers with potential for tuning mechanical and degradation properties [, ].

- 5,5-Dimethyl-1,3-dioxan-2-one (neopentylene carbonate): This leads to the formation of copolymers with altered thermal properties [, , ].

ANone: The presence and nature of substituents on the this compound ring significantly influence its polymerization behavior:

- Steric hindrance: Bulky substituents, such as those in 5,5-dimethyl-1,3-dioxan-2-one, can hinder the polymerization process and result in lower molecular weight polymers [, ].

- Electronic effects: Electron-withdrawing groups can impact the reactivity of the cyclic carbonate ring, affecting both polymerization rate and polymer properties [, ].

- Functional groups: Introducing functional groups, like allyl esters [] or benzyloxycarbonyl groups [, ], provides opportunities for post-polymerization modifications to tailor material properties or introduce functionalities for drug delivery or other applications.

ANone: PTMC is generally considered to be a biodegradable polymer. Its degradation rate is influenced by factors such as:

- Chemical composition: The presence of hydrolytically labile groups, like ester linkages in copolymers, can accelerate degradation [].

ANone: Numerous analytical techniques are employed for the characterization of this compound and PTMC:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are invaluable for determining monomer structure, polymer composition, and microstructure [, , , , , , , , , ].

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and monitor reactions during polymerization [, , , , , ].

- Gel Permeation Chromatography (GPC): GPC provides information about molecular weight and molecular weight distribution of polymers [, , , , , , , , , , ].

- Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of polymers, such as glass transition temperature (Tg) and melting temperature (Tm) [, , , , , , , , ].

- MALDI-TOF Mass Spectrometry: This technique allows for the analysis of polymer chain end groups and the identification of different polymer architectures [].

ANone: PTMC holds promise for various biomedical applications due to its:

- Biocompatibility: PTMC generally exhibits good biocompatibility, making it suitable for use in contact with biological systems [].

- Biodegradability: PTMC degrades into non-toxic products, primarily 1,3-propanediol and carbon dioxide, making it suitable for implants and drug delivery systems [, , , , , ].

- Tunable properties: Its properties can be tailored through copolymerization and modifications [, , , , ], allowing for the creation of materials with specific degradation rates, mechanical strengths, and surface properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.